5-Bromo-2,3-dimethoxybenzoic acid

Descripción general

Descripción

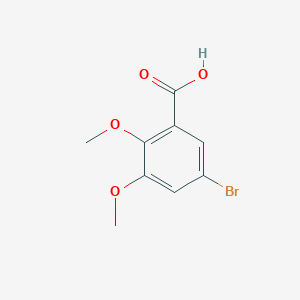

5-Bromo-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethoxybenzoic acid typically involves the bromination of 2,3-dimethoxybenzoic acid. One common method includes dissolving 2,3-dimethoxybenzoic acid in a suitable solvent like toluene, followed by the addition of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common to achieve high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Reagents and Conditions

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NH₃ (aq) | Ethanol | 80°C | 5-Amino-2,3-dimethoxybenzoic acid | 72% |

| KCN | DMF | 120°C | 5-Cyano-2,3-dimethoxybenzoic acid | 65% |

| NaSH | Water/THF | 60°C | 5-Mercapto-2,3-dimethoxybenzoic acid | 58% |

Mechanism :

-

Bromine acts as a leaving group, with electron-withdrawing methoxy and carboxylic acid groups activating the ring for NAS.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl derivatives:

Typical Protocol

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Boronic Acid : Phenylboronic acid

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 h

Key Applications :

Electrophilic Substitution

Methoxy groups at positions 2 and 3 direct electrophilic attacks to specific ring positions:

Nitration

| Conditions | Major Product | Regioselectivity Basis |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitro-5-bromo-2,3-dimethoxybenzoic acid | Methoxy groups direct electrophiles to para positions . |

Bromination

Carboxylic Acid Derivatives

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 5-bromo-2,3-dimethoxybenzoate .

-

Amidation : Forms primary amides with NH₃ or secondary amides with amines .

Methoxy Group Reactions

-

Demethylation : HBr in acetic acid cleaves methoxy groups to hydroxyls, yielding 5-bromo-2,3-dihydroxybenzoic acid .

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation:

Stability Under Acidic/Basic Conditions

| Condition | Effect |

|---|---|

| 1M HCl, reflux | Demethylation at position 2 or 3 occurs |

| 1M NaOH, 60°C | Carboxylic acid deprotonation; stable |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2,3-dimethoxybenzoic acid has been studied extensively for its role as a precursor in the synthesis of bioactive compounds. It has been shown to interact with dopamine receptors, particularly as a selective D3 receptor antagonist. This interaction is critical for developing treatments for neuropsychiatric disorders, as D3 receptor modulation can influence various neurological pathways .

Case Study : A study demonstrated that derivatives of this compound exhibit significant binding affinity to D3 receptors, with IC50 values as low as 1.3 nM, indicating its potential as a lead compound for drug development targeting dopaminergic systems .

Synthesis of Complex Organic Molecules

This compound serves as an essential building block in organic synthesis. It can be transformed into various derivatives through reactions such as esterification and amidation. The ability to modify its structure allows researchers to explore new compounds with desired biological activities.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Thionyl chloride in dry toluene | 87.5 |

| Amidation | Dimethyl sulfate with potassium carbonate | 89 |

These synthetic routes highlight the versatility of this compound in generating new chemical entities .

Material Science

In material science, this compound is utilized in the development of polymers and other materials due to its unique chemical structure that allows for functionalization. Its bromine atom can participate in further reactions to create materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mecanismo De Acción

The exact mechanism of action of 5-Bromo-2,3-dimethoxybenzoic acid is not well-documented. its effects are likely due to the presence of the bromine atom and methoxy groups, which can interact with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .

Comparación Con Compuestos Similares

- 2-Bromo-5-methoxybenzoic acid

- 5-Bromo-2,4-dimethoxybenzoic acid

- 3,4-Dimethoxybenzoic acid

Comparison:

- 2-Bromo-5-methoxybenzoic acid: This compound has a bromine atom at the 2-position and a methoxy group at the 5-position. It is used in similar applications but has different reactivity due to the position of the substituents .

- 5-Bromo-2,4-dimethoxybenzoic acid: This compound has methoxy groups at the 2- and 4-positions. It is used in the synthesis of different derivatives and has unique properties compared to 5-Bromo-2,3-dimethoxybenzoic acid .

- 3,4-Dimethoxybenzoic acid: This compound lacks the bromine atom and has methoxy groups at the 3- and 4-positions. It is used as an intermediate in organic synthesis and has different chemical properties .

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and applications in various fields.

Actividad Biológica

5-Bromo-2,3-dimethoxybenzoic acid (CAS No. 72517-23-8) is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.88 - 2.16 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

This compound is classified as a lipophilic molecule, which enhances its ability to permeate biological membranes.

Dopamine D3 Receptor Antagonism

Recent studies have demonstrated that this compound acts as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various neurological and psychiatric disorders, making it a target for drug development.

- Binding Affinity : The compound exhibits strong binding affinity for the D3 receptor, with an IC50 value reported at approximately 1.3 nM . This high potency indicates its potential as a therapeutic agent in treating conditions such as schizophrenia and addiction.

- Mechanism of Action : It competes effectively with endogenous dopamine for binding sites on the D3 receptor, which is crucial for modulating dopaminergic signaling pathways . This competitive inhibition could lead to decreased receptor activation by dopamine, providing a mechanism for reducing dopaminergic overactivity associated with certain disorders.

Other Biological Activities

In addition to its action on dopamine receptors, preliminary findings suggest that this compound may exhibit other biological activities:

- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : There is emerging evidence that this compound may influence inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Study on Behavioral Pharmacology

A significant study investigated the effects of this compound in animal models of addiction. The results indicated that administration of the compound led to reduced drug-seeking behavior in rodents previously trained to self-administer addictive substances. This suggests potential applications in addiction therapy by targeting the D3 receptor .

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modifications have been made to improve selectivity and reduce side effects associated with D3 receptor antagonism. For instance, structural variations have been explored to optimize binding affinity and bioavailability .

Propiedades

IUPAC Name |

5-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314203 | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72517-23-8 | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72517-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the synthesized benzamides interact with their target and what are the downstream effects?

A: The research paper focuses on the synthesis and evaluation of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These compounds were designed to act as dopamine D-2 receptor antagonists. [] Dopamine receptors are part of the G protein-coupled receptor superfamily, and antagonism of the D2 receptor subtype is a key mechanism of action for many antipsychotic drugs.

Q2: What is the significance of the structure-activity relationship (SAR) study conducted in this research?

A: The SAR study was crucial in understanding how different substituents at the 5-position of the benzamide ring affected the antidopaminergic potency of the compounds. [] The researchers systematically modified this position with various groups (alkyl, halogen, trimethylsilyl) and assessed their impact on binding affinity to dopamine D2 receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.